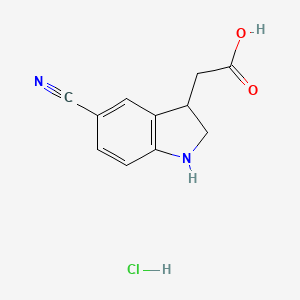

2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

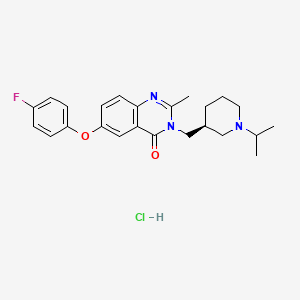

“2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1955506-78-1 . It has a molecular weight of 238.67 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-(5-cyanoindolin-3-yl)acetic acid hydrochloride . The InChI code is 1S/C11H10N2O2.ClH/c12-5-7-1-2-10-9(3-7)8(6-13-10)4-11(14)15;/h1-3,8,13H,4,6H2,(H,14,15);1H .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The molecular weight is 238.67 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the resources I have.科学的研究の応用

Aldose Reductase Inhibition

One of the significant applications of 2-(5-Cyano-2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride derivatives is as aldose reductase inhibitors. These compounds, particularly cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives, have been found to exhibit potent inhibitory activity, making them potential candidates for treating complications related to diabetes, such as cataract formation in severely galactosemic rats (Da Settimo et al., 2003).

Antimicrobial and GST Enzyme Activity

Another area of application is in the synthesis of heterocyclic compounds with antimicrobial properties. The reaction of 2-cyanoethanthioamide with 1H-indole-3-carbaldehyde leads to compounds evaluated for their antimicrobial effectiveness and GST enzyme activity (Attaby et al., 2007).

Synthesis of N-substituted Indol-3-ylacetic Acids

A method for synthesizing N-substituted 2-(4-oxo-4,5,6,7-tetrahydroindol-3-yl)acetic acids was developed, showcasing the versatility of this compound in chemical synthesis (Dudinov et al., 2001).

Synthesis of Indoloketopiperazines

The compound has been used in the synthesis of unique indoloketopiperazine derivatives, demonstrating its potential in creating novel chemical structures (Ghandi et al., 2012).

Biological Evaluation of Indole-Based Inhibitors

This compound forms the basis for the design and synthesis of indole-based inhibitors, particularly for targeting cytosolic phospholipase A2α, an enzyme involved in inflammatory processes (Tomoo et al., 2014).

Synthesis of Novel Heterocyclic Compounds

It has been used in the synthesis of nitrogen/sulfur heterocyclic systems, linking various rings like indole, triazole, pyridazine, and quinoxaline, highlighting its utility in creating diverse molecular structures (Boraei et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

将来の方向性

特性

IUPAC Name |

2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.ClH/c12-5-7-1-2-10-9(3-7)8(6-13-10)4-11(14)15;/h1-3,8,13H,4,6H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERIXPHUNQZWMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(N1)C=CC(=C2)C#N)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(cyanomethyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2433901.png)

![2-(Furan-2-yl)-5-((4-hydroxypiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2433903.png)

![Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2433906.png)

![2-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2433909.png)

![3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2433912.png)

![2-[[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2433913.png)

![2-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2433915.png)

![2,4-Dimethyl-6-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2433916.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2433917.png)